![molecular formula C8H6BrN3O2S B5658154 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B5658154.png)
5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide typically involves the use of microwave-assisted facile synthesis techniques. For example, a study by Tiwari et al. (2017) discusses the solvent-free synthesis of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation, showcasing the efficiency and eco-friendliness of this approach (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using a combination of spectroscopic methods, including IR, NMR, and mass spectral studies. These techniques ensure the accurate identification of the synthesized compounds and their structural integrity, as demonstrated in various research efforts that synthesize and analyze thiadiazole derivatives (Tiwari et al., 2017).
Chemical Reactions and Properties
Thiadiazole compounds participate in a variety of chemical reactions, showcasing a broad range of chemical properties. For instance, reactions with bases can lead to the opening of the thiadiazole ring under certain conditions, forming new derivatives with potentially different biological activities. These reactions underscore the chemical versatility and reactivity of the thiadiazole core (Maadadi et al., 2017).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including those related to 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide, are crucial for their potential applications. These properties can be influenced by the specific substituents on the thiadiazole ring and the methods used for their synthesis. Understanding these physical properties is essential for optimizing the compound's effectiveness in its intended applications.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are characterized by their reactivity towards various reagents and conditions. These properties are pivotal in determining the compound's potential as a scaffold for further chemical modifications and its suitability for specific applications. Studies such as those by Tiwari et al. (2017) provide insights into the chemical behavior of these compounds, including their potential biological activities (Tiwari et al., 2017).
properties
IUPAC Name |
5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S/c1-4-11-12-8(15-4)10-7(13)5-2-3-6(9)14-5/h2-3H,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUJLUKVNMJGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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